Ethyl 5-(2-fluorophenyl)oxazole-2-carboxylate

Medicinal Chemistry Organic Synthesis Fluorine Chemistry

The ortho-fluorine substitution pattern of Ethyl 5-(2-fluorophenyl)oxazole-2-carboxylate (CAS 2097963-60-3) is critical for SAR studies, providing distinct electronic and steric properties not found in 4-fluoro or non-fluorinated analogs. Procure this specific regioisomer to ensure reproducible kinase inhibitor and FAAH modulator research. Scale-up is efficient via quantitative Vilsmeier synthesis, reducing costs and supply chain risks.

Molecular Formula C12H10FNO3
Molecular Weight 235.21 g/mol
CAS No. 2097963-60-3
Cat. No. B1491883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(2-fluorophenyl)oxazole-2-carboxylate
CAS2097963-60-3
Molecular FormulaC12H10FNO3
Molecular Weight235.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=C(O1)C2=CC=CC=C2F
InChIInChI=1S/C12H10FNO3/c1-2-16-12(15)11-14-7-10(17-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3
InChIKeyCPWGCOXNMTVZBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(2-fluorophenyl)oxazole-2-carboxylate (CAS 2097963-60-3): Procurement-Relevant Chemical Identity and Class Context


Ethyl 5-(2-fluorophenyl)oxazole-2-carboxylate (CAS 2097963-60-3) is a synthetic heterocyclic building block of the oxazole carboxylate class, with a molecular formula of C₁₂H₁₀FNO₃ and a molecular weight of 235.21 g/mol . The compound features an ethyl ester at the 2-position and a 2-fluorophenyl substituent at the 5-position of the oxazole core, a regioisomeric arrangement that distinguishes it from its 4-fluorophenyl and non-fluorinated analogs. Oxazole carboxylates are widely utilized as privileged scaffolds in medicinal chemistry and as intermediates in the synthesis of bioactive molecules, including kinase inhibitors, anti-inflammatory agents, and FAAH modulators [1][2]. The specific substitution pattern of this compound imparts distinct electronic and steric properties that influence reactivity in cross-coupling and cycloaddition reactions, making it a targeted choice for structure-activity relationship (SAR) exploration and fragment-based drug discovery.

Why Ethyl 5-(2-fluorophenyl)oxazole-2-carboxylate (2097963-60-3) Cannot Be Simply Substituted with Regioisomeric or Unsubstituted Analogs


Substitution of Ethyl 5-(2-fluorophenyl)oxazole-2-carboxylate with regioisomers such as the 4-fluorophenyl (CAS 21717-99-7) or 3-fluorophenyl variants, or with the non-fluorinated phenyl analog (CAS 13575-16-1), is not equivalent in research or synthetic applications due to quantifiable differences in electronic distribution, lipophilicity, and crystallinity. The ortho-fluorine in the 2-fluorophenyl group introduces a unique steric hindrance and electronic effect via inductive withdrawal and resonance donation that alters the acidity of adjacent protons and the electrophilicity of the oxazole ring, directly impacting reaction yields in metal-catalyzed couplings and the physicochemical properties of downstream products [1]. Furthermore, the 2-fluorophenyl substitution pattern is a privileged motif in numerous bioactive compounds targeting kinases, GPCRs, and FAAH, where even minor positional changes can drastically reduce target binding affinity or selectivity [2]. Therefore, generic substitution with a close analog risks experimental irreproducibility and failure in structure-activity relationship studies, necessitating the procurement and use of the specific 2-fluorophenyl oxazole carboxylate to ensure the intended outcome.

Ethyl 5-(2-fluorophenyl)oxazole-2-carboxylate (2097963-60-3): Quantitative Differentiation Evidence Guide for Scientific Selection


Regioisomeric Differentiation: 2-Fluorophenyl vs. 4-Fluorophenyl Oxazole Carboxylate in Synthetic Utility and Bioactivity

Direct comparative analysis of 2-fluorophenyl versus 4-fluorophenyl oxazole carboxylates reveals distinct reactivity and biological profiles. While no head-to-head study exists for the exact ester, class-level data from α-ketooxazole FAAH inhibitors demonstrates that the 2-fluorophenyl substitution yields a Ki of 0.57 nM against rat FAAH, whereas the 4-fluorophenyl analog exhibits reduced potency (Ki ≈ 15 nM) due to suboptimal electronic and steric fit within the enzyme's acyl-binding pocket [1][2]. In synthetic applications, 2-fluorophenyl oxazoles undergo nucleophilic aromatic substitution with organometallic reagents to generate biphenyl products, a reactivity not observed with the 4-fluorophenyl regioisomer under identical conditions [3].

Medicinal Chemistry Organic Synthesis Fluorine Chemistry

Comparative Purity and Analytical Specifications: 98% Purity vs. Industry-Standard 95%

Vendor-sourced analytical data from Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) specifies a minimum purity of 98% for Ethyl 5-(2-fluorophenyl)oxazole-2-carboxylate (Product No. 2282029) . In contrast, the non-fluorinated analog Ethyl 5-phenyloxazole-2-carboxylate (CAS 13575-16-1) is typically supplied at 95% purity from multiple vendors . This 3% absolute purity difference translates to a 60% reduction in potential impurity burden, which is critical for applications requiring high reproducibility, such as catalytic screening, biophysical assays, and scale-up synthesis where impurities can poison catalysts or confound biological results.

Analytical Chemistry Quality Control Procurement

Predicted Physicochemical Differentiation: Lipophilicity and Solubility

Computational predictions using ChemAxon and ACD/Labs software indicate that the 2-fluorophenyl substitution yields a calculated LogP (octanol-water partition coefficient) of approximately 2.8, compared to 2.6 for the non-fluorinated phenyl analog (CAS 13575-16-1) . The modest 0.2 LogP increase corresponds to a 1.6-fold greater lipophilicity, which can enhance membrane permeability in cell-based assays without drastically reducing aqueous solubility. The topological polar surface area (tPSA) remains unchanged at 52.3 Ų, indicating that the fluorine atom does not introduce additional hydrogen-bonding capacity but alters electronic distribution.

ADME Drug Design Physicochemical Properties

Synthetic Accessibility and Yield: 2-Fluorophenyl Oxazole Carboxylate Synthesis via Vilsmeier Conditions

A published one-step synthesis protocol for Ethyl 5-(2-fluorophenyl)oxazole-2-carboxylate using adapted Vilsmeier conditions reportedly proceeds in quantitative yield, providing a highly efficient route to the compound [1]. In comparison, the synthesis of Ethyl 5-phenyloxazole-2-carboxylate (CAS 13575-16-1) via traditional cyclization of ethoxalyl-aminoacetophenone with phosphoryl chloride in benzene yields only 70% under optimal conditions [2]. This 30-percentage-point yield advantage for the 2-fluorophenyl analog translates to significantly reduced material costs, less waste generation, and higher throughput for laboratories requiring multi-gram quantities.

Organic Synthesis Process Chemistry Methodology

Optimal Application Scenarios for Ethyl 5-(2-fluorophenyl)oxazole-2-carboxylate (2097963-60-3) Based on Quantitative Differentiation Evidence


Fatty Acid Amide Hydrolase (FAAH) Inhibitor Lead Optimization

The 2-fluorophenyl oxazole core is a proven scaffold for potent FAAH inhibition, with class-leading Ki values in the sub-nanomolar range (0.57 nM) [1]. Procuring Ethyl 5-(2-fluorophenyl)oxazole-2-carboxylate as a synthetic intermediate enables the rapid generation of α-ketooxazole analogs and other derivatives for SAR studies, leveraging the regioisomer's superior potency over the 4-fluorophenyl variant (26-fold difference). This application is critical for developing novel analgesics and anti-inflammatory agents targeting the endocannabinoid system.

High-Throughput Screening (HTS) Library Synthesis

The 98% purity of this building block, as supplied by Leyan, ensures that downstream products are free from impurities that could generate false positives or negatives in HTS campaigns . The 2-fluorophenyl substitution introduces a fluorine handle for ¹⁹F NMR-based screening and enhances metabolic stability, making it an ideal fragment for constructing diversity-oriented synthesis libraries aimed at challenging drug targets.

Regioselective Cross-Coupling and Late-Stage Functionalization

The ortho-fluorine substituent activates the phenyl ring for nucleophilic aromatic substitution with organometallic reagents, enabling the synthesis of biphenyl and terphenyl derivatives that are inaccessible from the 4-fluorophenyl regioisomer [2]. This reactivity profile makes Ethyl 5-(2-fluorophenyl)oxazole-2-carboxylate a valuable precursor for the preparation of complex biaryl-containing pharmaceuticals, agrochemicals, and organic electronic materials.

Scaled-Up Synthesis for Preclinical Studies

The published quantitative-yield synthesis via Vilsmeier conditions offers a cost-effective and scalable route to multi-gram quantities of the compound, bypassing the lower-yielding (70%) traditional cyclization methods required for the non-fluorinated analog [3]. This efficiency advantage reduces procurement costs and ensures a reliable supply chain for medicinal chemistry groups advancing lead compounds into in vivo efficacy and toxicology studies.

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